molecular formula C11H8FNO B8212134 1-(7-Fluoroquinolin-6-YL)ethanone

1-(7-Fluoroquinolin-6-YL)ethanone

Cat. No.: B8212134
M. Wt: 189.19 g/mol
InChI Key: FYMRVOJBEHZQES-UHFFFAOYSA-N
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Description

1-(7-Fluoroquinolin-6-YL)ethanone is a chemical compound belonging to the quinoline family, characterized by a fluorine atom at the 7th position of the quinoline ring and an ethanone group at the 6th position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Fluoroquinolin-6-YL)ethanone can be synthesized through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of fluorine atoms on a quinoline precursor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Fluoroquinolin-6-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-(7-Fluoroquinolin-6-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Fluoroquinolin-6-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . This specific mechanism makes them effective as antimicrobial agents.

Comparison with Similar Compounds

    7-Fluoro-4-oxoquinoline: Another fluorinated quinoline derivative with similar biological activities.

    6-Fluoro-2-quinolone: A compound with a fluorine atom at the 6th position, exhibiting antimicrobial properties.

    7-Fluoro-3-quinolinecarboxylic acid: Known for its antibacterial activity

Uniqueness: 1-(7-Fluoroquinolin-6-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex quinoline derivatives with diverse biological activities.

Properties

IUPAC Name

1-(7-fluoroquinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c1-7(14)9-5-8-3-2-4-13-11(8)6-10(9)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRVOJBEHZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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